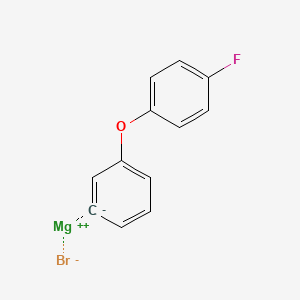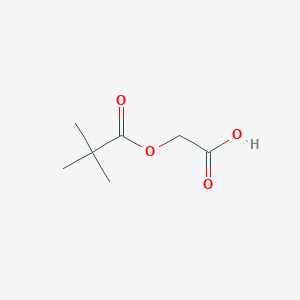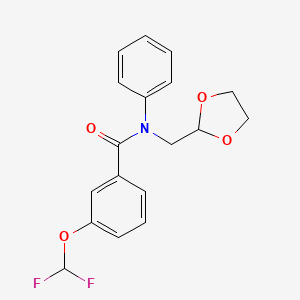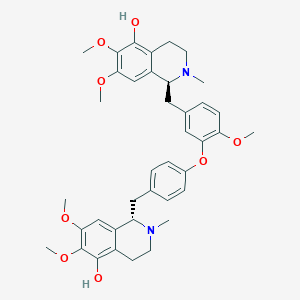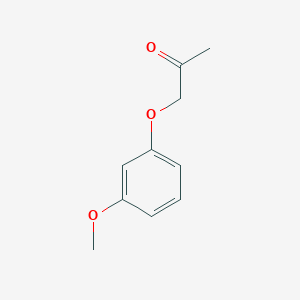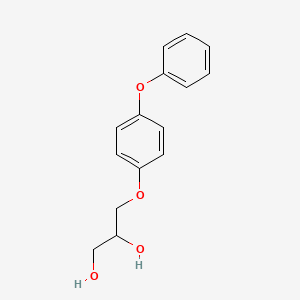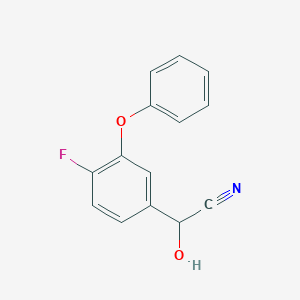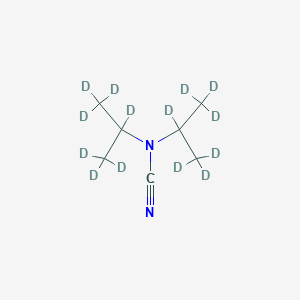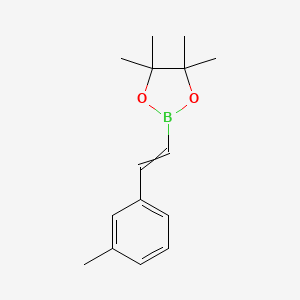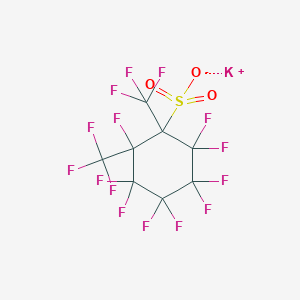
Potassium nonafluorobis(trifluoromethyl)cyclohexanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium nonafluorobis(trifluoromethyl)cyclohexanesulfonate is a chemical compound with the molecular formula C8F15KO3S . It is known for its unique structure, which includes multiple trifluoromethyl groups attached to a cyclohexane ring. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium nonafluorobis(trifluoromethyl)cyclohexanesulfonate typically involves the reaction of cyclohexanesulfonic acid with trifluoromethylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the potassium salt. The process requires careful control of temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of potassium nonafluorobis(trifluoromethyl)cyclohexanesulfonate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient production while maintaining the quality and consistency of the compound. The industrial process also includes purification steps to remove any impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Potassium nonafluorobis(trifluoromethyl)cyclohexanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of cyclohexane derivatives with fewer fluorine atoms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various cyclohexane derivatives with modified functional groups, which can be used in further chemical synthesis or industrial applications .
Scientific Research Applications
Potassium nonafluorobis(trifluoromethyl)cyclohexanesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of potassium nonafluorobis(trifluoromethyl)cyclohexanesulfonate involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with various biological molecules, affecting their function and activity . The compound’s unique structure allows it to interact with specific pathways, making it a valuable tool in scientific research.
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoromethanesulfonate: Another compound with trifluoromethyl groups, used in similar applications.
Sodium trifluoroacetate: Used as a reagent in trifluoromethylation reactions.
Uniqueness
Potassium nonafluorobis(trifluoromethyl)cyclohexanesulfonate is unique due to its multiple trifluoromethyl groups attached to a cyclohexane ring, which provides distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
68156-01-4 |
|---|---|
Molecular Formula |
C8F15KO3S |
Molecular Weight |
500.22 g/mol |
IUPAC Name |
potassium;2,2,3,3,4,4,5,5,6-nonafluoro-1,6-bis(trifluoromethyl)cyclohexane-1-sulfonate |
InChI |
InChI=1S/C8HF15O3S.K/c9-1(7(18,19)20)2(8(21,22)23,27(24,25)26)4(12,13)6(16,17)5(14,15)3(1,10)11;/h(H,24,25,26);/q;+1/p-1 |
InChI Key |
QMGKFLYWFYRBNE-UHFFFAOYSA-M |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)S(=O)(=O)[O-])(C(F)(F)F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


